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For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0 Glutaryl PE
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), commonly

referred to as 16:0 Glutaryl PE or DPPE-NG, is a functionalized phospholipid instrumental in

the field of nanomedicine.[1] Its unique structure, featuring a dipalmitoyl lipid anchor and a

glutaryl moiety on the phosphoethanolamine headgroup, provides a readily available carboxylic

acid for covalent conjugation. This feature allows for the attachment of various molecules,

including targeting ligands, stealth polymers, and imaging agents, to the surface of liposomes

and other lipid-based nanoparticles. The "16:0" designation refers to the two palmitic acid (16-

carbon, saturated) chains, which impart rigidity and stability to the lipid bilayer.

Core Applications in Nanomedicine
The versatility of 16:0 Glutaryl PE makes it a valuable component in the design of

sophisticated drug delivery systems. Key applications include:

Targeted Drug Delivery: The terminal carboxylic acid of the glutaryl linker serves as a

convenient attachment point for targeting moieties such as peptides, antibodies, and small

molecules.[2][3] This enables the engineered nanoparticles to selectively bind to and be

internalized by specific cell types, thereby enhancing therapeutic efficacy and reducing off-

target effects.
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pH-Sensitive Drug Release: While not intrinsically pH-sensitive itself, 16:0 Glutaryl PE can

be incorporated into pH-sensitive liposome formulations. In these systems, other lipids like

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate

(CHEMS) are responsible for the pH-triggered destabilization and drug release in the acidic

tumor microenvironment or within endosomes.[4][5] The role of 16:0 Glutaryl PE in such

formulations is to provide a point of attachment for targeting ligands, creating targeted, pH-

sensitive drug delivery vehicles.

Gene Delivery: The functionalized headgroup of 16:0 Glutaryl PE can be utilized in the

formation of lipid-based nanoparticles for the delivery of genetic material, such as small

interfering RNA (siRNA). By modifying the surface of these nanoparticles, it is possible to

improve their stability, circulation time, and cellular uptake for effective gene silencing

applications.

Application Note 1: Targeted Liposomes for
Infectious Diseases
Targeting Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is a pathogenic bacterium notorious for its ability to form biofilms,

which are highly resistant to conventional antibiotic therapies. The lectins LecA and LecB,

present on the bacterial surface, are crucial for biofilm formation and represent attractive

targets for drug delivery systems. By conjugating glycomimetic ligands that specifically bind to

these lectins onto the surface of liposomes using 16:0 Glutaryl PE, it is possible to achieve

targeted delivery of antibiotics directly to the site of infection.[2][6]

Quantitative Data: Characterization of Lectin-Targeted
Liposomes
The following table summarizes the physicochemical properties of liposomes formulated with

varying densities of a LecA-targeting ligand, conjugated via 16:0 Glutaryl PE. The base

formulation consists of DSPC and cholesterol.
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Liposome
Formulation

Ligand Density
(mol%)

Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Untargeted 0% 195 0.112 -25

LecA-Targeted 1% 201 0.098 -38

LecA-Targeted 5% 188 0.135 -45

LecA-Targeted 15% 176 0.158 -52

Data adapted from Titz, A. et al., J Mater Chem B, 2022.[7]

Experimental Protocol: Preparation of Lectin-Targeted
Liposomes
Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

16:0 Glutaryl PE

LecA-targeting glycomimetic with a primary amine

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Chloroform and Dimethylformamide (DMF)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Ligand Conjugation to 16:0 Glutaryl PE:
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Dissolve the LecA-targeting glycomimetic, HBTU, and HOBt in a 2:1 mixture of chloroform

and DMF.

Add 16:0 Glutaryl PE and DIPEA to the solution.

Stir the reaction mixture at room temperature overnight.

Purify the resulting glycomimetic-conjugated lipid by column chromatography.

Liposome Formulation (Thin-Film Hydration and Extrusion):

In a round-bottom flask, dissolve DSPC, cholesterol, and the glycomimetic-conjugated

16:0 Glutaryl PE in chloroform at the desired molar ratios (see table above).

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of

multilamellar vesicles (MLVs).

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

Perform at least 11 passes.

Characterization:

Determine the mean particle size, polydispersity index (PDI), and zeta potential of the

liposomes using dynamic light scattering (DLS).

Experimental Workflow
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Workflow for preparing targeted liposomes.
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Application Note 2: HER2-Targeted Liposomes for
Breast Cancer Therapy
Optimizing Peptide Density for Enhanced Efficacy
Human epidermal growth factor receptor 2 (HER2) is overexpressed in a significant portion of

breast cancers, making it an excellent target for directed therapies. Peptide-targeted liposomal

nanoparticles can be engineered to selectively deliver cytotoxic drugs, such as doxorubicin, to

HER2-positive cancer cells. The density of the targeting peptide on the liposome surface is a

critical parameter that influences both cellular uptake and in vivo tumor accumulation.[8]

Quantitative Data: In Vitro and In Vivo Performance of
HER2-Targeted Nanoparticles
Optimization studies have shown that a peptide density of approximately 0.5 mol% provides a

balance between effective cellular uptake and favorable in vivo pharmacokinetics. Higher

peptide densities can sometimes lead to reduced tumor accumulation.

Parameter Non-Targeted
0.5% Peptide Density
(EG18 Linker)

In Vitro Cellular Uptake (Fold

Increase vs. Non-Targeted)
1.0 ~11-20

In Vivo Tumor Cell Uptake

(Fold Increase vs. Non-

Targeted)

1.0 ~3.4

In Vivo Tumor Growth

Inhibition
- ~90%

Data adapted from Kim, B. et al., J Control Release, 2020.[8]

Experimental Protocol: Formulation of HER2-Targeted
Liposomes
Materials:
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1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG(2000)

16:0 Glutaryl PE

HER2-targeting peptide with a primary amine and an ethylene glycol (EG) linker (e.g., EG18)

Doxorubicin

Ammonium sulfate solution

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

HEPES buffered saline (HBS), pH 7.4

Procedure:

Liposome Preparation with Ammonium Sulfate Gradient:

Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG(2000) at a molar ratio of

55:40:5.

Hydrate the lipid film with an ammonium sulfate solution.

Extrude the liposomes as described in the previous protocol.

Remove the external ammonium sulfate by dialysis against HBS to create a

transmembrane pH gradient.

Doxorubicin Loading (Remote Loading):

Incubate the prepared liposomes with a doxorubicin solution at 60°C for 1 hour. The pH

gradient will drive the encapsulation of doxorubicin.

Remove unencapsulated doxorubicin by size exclusion chromatography.
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Peptide Conjugation to 16:0 Glutaryl PE (Post-insertion):

Prepare micelles of the HER2-targeting peptide conjugated to 16:0 Glutaryl PE.

Incubate the doxorubicin-loaded liposomes with the peptide-lipid micelles at a temperature

above the phase transition temperature of the lipids to allow for the insertion of the

peptide-lipid conjugate into the liposome bilayer.

Characterization:

Determine the final particle size, PDI, and zeta potential.

Quantify the doxorubicin encapsulation efficiency using spectrophotometry after disrupting

the liposomes with a detergent.

Measure the peptide conjugation efficiency.

Signaling and Uptake Pathway

Targeted Liposome HER2+ Cancer Cell

Liposome
(Doxorubicin-loaded) HER2 ReceptorBindingHER2-targeting

Peptide EndosomeInternalization Doxorubicin

Drug Release
(Endosomal Escape) NucleusInduces Apoptosis
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Targeted liposome binding and drug delivery.

Application Note 3: pH-Sensitive Liposomes for
Tumor Microenvironment Triggered Release
Principle of pH-Sensitive Release
The tumor microenvironment is often characterized by a lower pH compared to healthy tissues.

pH-sensitive liposomes are designed to be stable at physiological pH (7.4) but become

destabilized and release their drug payload in acidic environments. This is typically achieved by
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including lipids such as DOPE, which undergoes a phase transition from a lamellar to a

hexagonal phase at low pH, and an acidic lipid like CHEMS, which becomes protonated at low

pH, further promoting bilayer destabilization.[9]

While 16:0 Glutaryl PE is not the primary pH-sensitive component, its incorporation allows for

the addition of targeting ligands to these pH-sensitive formulations, creating a dual-stimuli

responsive system (targeted and pH-sensitive).

Experimental Protocol: Formulation of pH-Sensitive
Liposomes
Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesteryl hemisuccinate (CHEMS)

DSPE-PEG(2000)

16:0 Glutaryl PE (for subsequent targeting)

Calcein (as a model fluorescent drug)

HEPES buffer (pH 7.4)

Citrate buffer (pH 5.5)

Procedure:

Liposome Formulation:

Prepare a lipid film of DOPE, CHEMS, DSPE-PEG(2000), and 16:0 Glutaryl PE at a

molar ratio of 6:4:0.5:0.5.

Hydrate the film with a self-quenching concentration of calcein in HEPES buffer (pH 7.4).

Extrude the liposomes to a size of 100 nm.
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Remove unencapsulated calcein by size exclusion chromatography.

In Vitro Drug Release Assay:

Dilute the calcein-loaded liposomes in HEPES buffer (pH 7.4) and citrate buffer (pH 5.5).

Monitor the increase in fluorescence over time at 37°C using a fluorometer. The

dequenching of calcein fluorescence indicates its release from the liposomes.

Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to disrupt

all liposomes.

Calculate the percentage of drug release at each time point.

Logical Relationship of pH-Sensitive Release
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Mechanism of pH-sensitive drug release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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